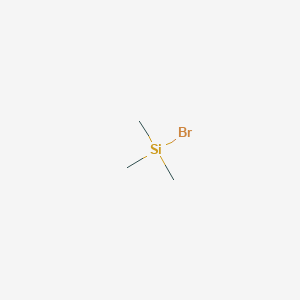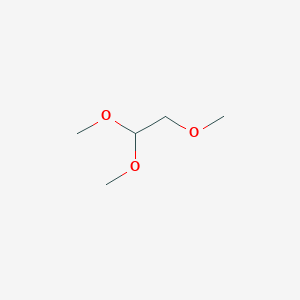
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related oxadiazolyl benzoic acids involves effective methodologies, such as thermal heterocyclization. For instance, the synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was achieved through a novel method involving thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one with 1,1'-carbonyldiimidazole (CDI) and subsequent base-promoted cycle opening, achieving a total yield of 90% (Tkachuk et al., 2020). This method represents a significant advancement in the synthesis of vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids, offering a higher yield and simpler procedure compared to existing methods.
Molecular Structure Analysis
The molecular structure of oxadiazolyl benzoic acids has been elucidated using various analytical techniques. For example, the crystal and molecular structure of a related compound, 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate, was determined by X-ray analysis, highlighting the importance of O−H⋯O and N−H⋯O hydrogen bond interactions in its structural formation (Foces-Foces et al., 1996).
Chemical Reactions and Properties
The reactivity of oxadiazolyl benzoic acids includes their participation in various chemical reactions to form novel compounds. For instance, the synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems demonstrated the potential of these compounds to act as antibacterial and antitubercular agents (Joshi et al., 2008). This highlights the chemical versatility and potential application of oxadiazolyl benzoic acids in developing new therapeutic agents.
Physical Properties Analysis
The physical properties of oxadiazolyl benzoic acids, such as their phase transition behavior, have been studied, revealing some compounds' potential as liquid crystalline monomers. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and their liquid crystalline behavior depend on their structural modifications, indicating a high application potential in material science (Jian et al., 2014).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of oxadiazolyl benzoic acids, play a crucial role in their applications. The solid-phase synthesis of 1,2,4-oxadiazoles on solid support, activating benzoic acids bound to the Wang linker, demonstrates the adaptability and efficiency of synthesizing oxadiazolyl derivatives (Sams & Lau, 1999). This methodology paves the way for the rapid and convenient production of oxadiazolyl benzoic acids and their derivatives for various applications.
Applications De Recherche Scientifique
1. Synthesis of Salicylanilide 4-(Trifluoromethyl)benzoates
- Application Summary : This compound is used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .
- Methods of Application : The synthesis involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
- Results or Outcomes : The result of this synthesis is salicylanilide 4-(trifluoromethyl)benzoates .
2. Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids
- Application Summary : This compound is used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids .
- Methods of Application : The analysis is performed using a GC/MS method .
- Results or Outcomes : The outcome of this application is the successful ultra trace analysis of fluorinated aromatic carboxylic acids .
3. Antifungal Activity of Salicylanilides and Their Esters
- Application Summary : This compound is used in the synthesis of salicylanilide esters, which were assayed in vitro as potential antimycotic agents against eight fungal strains .
- Methods of Application : The synthesis involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
- Results or Outcomes : The antifungal activity of the salicylanilide esters was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)9-14-7(15-18-9)5-1-3-6(4-2-5)8(16)17/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQLFPSEXHEXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440823 | |
| Record name | 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid | |
CAS RN |
340736-76-7 | |
| Record name | 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



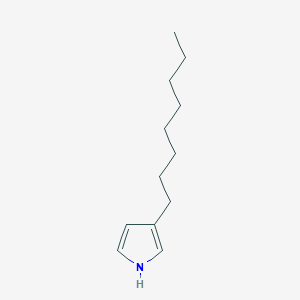

![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)

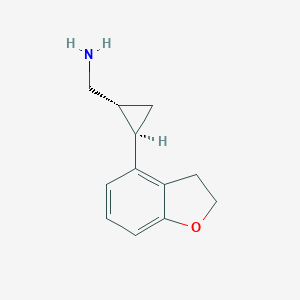

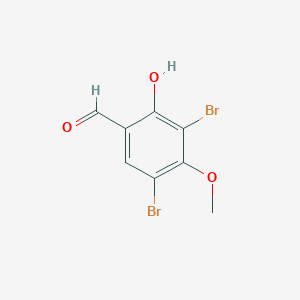
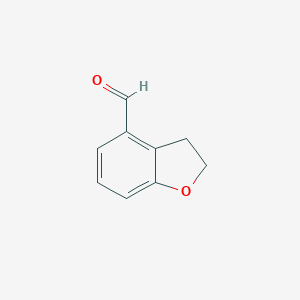
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
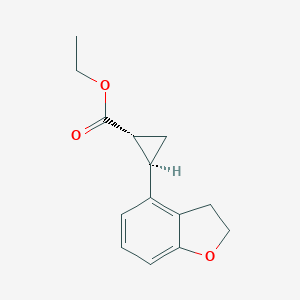
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)
